molecular formula C10H14ClNO B13192789 3-Amino-1-(3-chlorophenyl)-2-methylpropan-1-ol

3-Amino-1-(3-chlorophenyl)-2-methylpropan-1-ol

Cat. No.: B13192789
M. Wt: 199.68 g/mol
InChI Key: JHZJRQJKXDHJEY-UHFFFAOYSA-N
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Description

3-Amino-1-(3-chlorophenyl)-2-methylpropan-1-ol is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a methylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-chlorophenyl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced to 3-chlorophenyl-2-aminopropane, which undergoes further reactions to introduce the hydroxyl group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-chlorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-1-(3-chlorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-chlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-chlorophenyl)-2-methylpropan-1-ol
  • 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol
  • 3-Amino-1-(3-bromophenyl)-2-methylpropan-1-ol

Uniqueness

3-Amino-1-(3-chlorophenyl)-2-methylpropan-1-ol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-amino-1-(3-chlorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H14ClNO/c1-7(6-12)10(13)8-3-2-4-9(11)5-8/h2-5,7,10,13H,6,12H2,1H3

InChI Key

JHZJRQJKXDHJEY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC(=CC=C1)Cl)O

Origin of Product

United States

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